molecular formula C15H15N3O B11103839 N'-[(1E)-1-(4-aminophenyl)ethylidene]benzohydrazide

N'-[(1E)-1-(4-aminophenyl)ethylidene]benzohydrazide

Cat. No.: B11103839
M. Wt: 253.30 g/mol
InChI Key: XZCQIXOKVNCVLO-GZTJUZNOSA-N
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Description

N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is a chemical compound with the molecular formula C₁₅H₁₅N₃O. It is a hydrazone derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-aminobenzaldehyde and benzohydrazide. This reaction is often carried out in the presence of an acid catalyst under reflux conditions. The reaction can be represented as follows:

4-Aminobenzaldehyde+BenzohydrazideN’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE\text{4-Aminobenzaldehyde} + \text{Benzohydrazide} \rightarrow \text{N'-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE} 4-Aminobenzaldehyde+Benzohydrazide→N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE

Microwave-assisted synthesis has also been explored to enhance the reaction rate and yield. This method involves using microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher yields .

Industrial Production Methods

Industrial production of N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. For example, it can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antibacterial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide: Similar structure with a chlorine substituent.

    N’-[(1Z)-1-(4-aminophenyl)ethylidene]-4-(4-ethoxyphenoxymethyl)benzohydrazide: Contains an ethoxyphenoxymethyl group.

Uniqueness

N’-[(1Z)-1-(4-AMINOPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of an amino group and its ability to form stable hydrazone linkages

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H15N3O/c1-11(12-7-9-14(16)10-8-12)17-18-15(19)13-5-3-2-4-6-13/h2-10H,16H2,1H3,(H,18,19)/b17-11+

InChI Key

XZCQIXOKVNCVLO-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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